molecular formula C15H14O B106195 1-Biphenyl-4-yl-propan-2-one CAS No. 5333-01-7

1-Biphenyl-4-yl-propan-2-one

Cat. No. B106195
CAS RN: 5333-01-7
M. Wt: 210.27 g/mol
InChI Key: MEWRGYQYQRUKMJ-UHFFFAOYSA-N
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Description

The compound 1-Biphenyl-4-yl-propan-2-one is a chemical entity that has been the subject of various studies due to its potential applications in medicinal chemistry and materials science. While the provided data does not directly discuss 1-Biphenyl-4-yl-propan-2-one, it does include information on structurally related compounds that can offer insights into the behavior and characteristics of the biphenyl ketone family.

Synthesis Analysis

The synthesis of related compounds often involves cascade reactions or multistep synthetic routes. For instance, a novel cascade reaction has been developed to form a new N,O-containing fused tricyclic skeleton, which demonstrates the complexity and creativity in synthesizing such compounds . Similarly, the synthesis of a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones has been achieved through the reaction of chloromethyl precursors with various alcohols . These methods highlight the synthetic versatility and the potential approaches that could be applied to synthesize 1-Biphenyl-4-yl-propan-2-one.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as X-ray crystallography and computational methods. For example, the molecular structure of 1,1′-bi(acenaphthen-1-ylidene)-2,2′-dione has been investigated, revealing a planar configuration and interesting packing in the solid state . The title molecule in another study, (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, forms specific dihedral angles with its substituent groups, indicating the influence of molecular structure on the physical properties of these compounds .

Chemical Reactions Analysis

The reactivity of the carbonyl group and other functional groups in biphenyl ketones can lead to various chemical reactions. For instance, the ene-dione moiety in 1,1′-bi(acenaphthen-1-ylidene)-2,2′-dione shows a propensity for [4 + 2]-cycloadditions, which can be used to synthesize novel polycycles . This suggests that 1-Biphenyl-4-yl-propan-2-one could also undergo similar cycloaddition reactions, given the presence of a reactive carbonyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl ketones are influenced by their molecular structure. For example, the presence of alkoxymethyl groups in (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones affects their antimicrobial and antioxidant activities . The crystal structure of related compounds, such as the one with a furan and benzene ring, shows specific interactions like C–H⋯π and π–π stacking, which can affect the compound's solubility and stability . These insights can be extrapolated to understand the properties of 1-Biphenyl-4-yl-propan-2-one, which may also exhibit similar interactions due to its aromatic nature.

Scientific Research Applications

Tyrosinase Inhibition and Molecular Docking

1-Biphenyl-4-yl-propan-2-one derivatives have been synthesized and analyzed for their inhibitory activities against tyrosinase, an enzyme crucial in the pigmentation process. Notably, some of these derivatives displayed significant anti-tyrosinase activities, rivalling the standard inhibitor kojic acid. Further computational molecular docking studies confirmed the inhibitory effects, revealing that the primary binding site of these active compounds is the active-site entrance of tyrosinase, indicating a potential application in treating hyperpigmentation disorders (Kwong et al., 2017).

Chalcone Derivatives and Crystal Structure Analysis

Chalcone derivatives incorporating 1-Biphenyl-4-yl-propan-2-one have been synthesized, characterized, and studied for their crystal structures and Hirshfeld surface analysis. These studies provide insights into the interactions and packing of molecules in the solid state, enhancing our understanding of the structural basis of their biological activities and properties (Salian et al., 2018).

Electrochemical Studies for Corrosion Inhibition

Compounds based on 1-Biphenyl-4-yl-propan-2-one have been studied for their potential as corrosion inhibitors for mild steel in acidic environments. These studies involved electrochemical methods like polarization studies and electrochemical impedance spectroscopy. The findings indicated that certain derivatives show high efficiency in protecting mild steel against corrosion, suggesting their utility in industrial applications to enhance the durability of metal components (Baskar et al., 2012).

Fluorescence Studies of Novel Biphenyl-Based Compounds

Novel biphenyl-based compounds, including those derived from 1-Biphenyl-4-yl-propan-2-one, have been synthesized and characterized for their fluorescence properties. These studies are significant in exploring these compounds for potential applications in organic electronics, photonics, and fluorescence-based sensing technologies (Baskar & Subramanian, 2011).

Antimicrobial and Antifungal Properties

1-Biphenyl-4-yl-propan-2-one derivatives have been tested for their antimicrobial activities against various pathogenic fungi and bacteria. These studies contribute to the search for new, effective antimicrobial agents and provide a basis for further development of pharmaceuticals to combat infectious diseases (Castellano et al., 2003).

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . It should not be released into the environment .

properties

IUPAC Name

1-(4-phenylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-12(16)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWRGYQYQRUKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277056
Record name 1-biphenyl-4-yl-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Biphenyl-4-yl-propan-2-one

CAS RN

5333-01-7
Record name NSC587
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-biphenyl-4-yl-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10.5 g of 4-biphenylylacetic acid was dissolved in 50 ml of thionyl chloride, and the solution was heated at 80° C. for 3 hours. Then, excess thionyl chloride was distilled off under reduced pressure. Benzene was added to the residue, and the solvent was again distilled off. This operation was repeated again. Then, the formed acid chloride was dissolved in 100 ml of ethyl ether. Separately, 23.7 g of cuprous iodide was suspended in 50 ml of ethyl ether, and 166 ml of a 1.5M methyllithium-ethyl ether solution was added thereto with stirring under cooling with ice to obtain a uniform solution. This solution was dropwise added to the ethyl ether solution of the acid chloride obtained by the above reaction under a nitrogen atmosphere while stirring and cooling to -70° C. After completion of the dropwise addition, the mixture was stirred at the same temperature for further one hour. Then, methanol was added thereto to decompose the excess copper lithium reagent. Ethyl ether and 2N hydrochloric acid were added to the reaction solution. After removing the formed insoluble matters by filtration, the filtrate was subjected to liquid separation. The organic layer was washed with a saturated sodium chloride aqueous solution and then dried over anhydrous magnesium sulfate. The drying agent was separated by filtration, and then the solvent was distilled off under reduced pressure to obtain 9.93 g (yield: 96%) of the above-identified compound as colorless oily substance.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Zhao, Y Jiang, D Ma - Tetrahedron, 2014 - Elsevier
CuI/trans-4-hydroxy-l-proline catalyzed coupling of aryl iodides with tert-butyl β-keto esters proceeded smoothly at 40 C in DMF, providing α-aryl ketones after acid-promoted …
Number of citations: 20 www.sciencedirect.com
P MacQueen - 2018 - dalspace.library.dal.ca
Homogeneous transition metal-catalysis has had a great impact on the synthesis of organic molecules in recent years. The selective mono-arylation of small molecules, a class of …
Number of citations: 1 dalspace.library.dal.ca
J Gao, S Zhang, Y Zhang - Tetrahedron, 2018 - Elsevier
We report herein the preparation of polysubstituted naphthalene derivatives by the ruthenium-catalyzed benzannulation reaction of aromatic ketones with internal alkynes. This method (…
Number of citations: 4 www.sciencedirect.com
J Li, B Hu, G Hu, X Li, P Lu, Y Wang - Organic & Biomolecular …, 2012 - pubs.rsc.org
Heptaaryldipyrromethenes are efficiently prepared from ammonium acetate and tetraarylcyclopentadienones in a one-pot cascade process and can be converted into heptaaryl …
Number of citations: 16 pubs.rsc.org

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